molecular formula C20H15N3O3S2 B2981312 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one CAS No. 690961-62-7

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one

Cat. No.: B2981312
CAS No.: 690961-62-7
M. Wt: 409.48
InChI Key: MAXYFWBRGLBGHH-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one is a complex organic compound that features a unique combination of benzodioxin, triazolothiazole, and ethanone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzodioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Synthesis of the Triazolothiazole Ring: This involves the reaction of thiosemicarbazide with phenyl isothiocyanate, followed by cyclization with hydrazine derivatives.

    Coupling of the Two Fragments: The benzodioxin and triazolothiazole fragments are then coupled using a suitable linker, such as a halogenated ethanone, under nucleophilic substitution conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone moiety to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethanone moiety, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydride, alkyl halides, and various nucleophiles.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Alkylated derivatives.

Scientific Research Applications

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its structural properties may be exploited in the design of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects on cellular pathways.

Comparison with Similar Compounds

    1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(phenylsulfanyl)ethan-1-one: Lacks the triazolothiazole moiety.

    2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(phenylsulfanyl)ethanone: Similar structure but different substitution pattern.

Uniqueness: 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one is unique due to the presence of both the benzodioxin and triazolothiazole moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S2/c24-16(14-6-7-17-18(10-14)26-9-8-25-17)12-28-20-22-21-19-23(20)15(11-27-19)13-4-2-1-3-5-13/h1-7,10-11H,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXYFWBRGLBGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NN=C4N3C(=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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